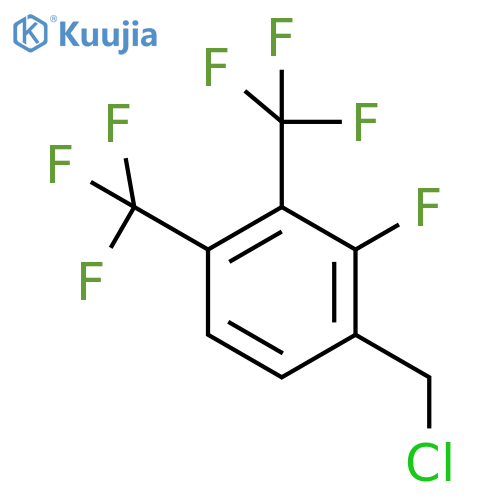

Cas no 1807108-84-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride)

1807108-84-4 structure

商品名:3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride

CAS番号:1807108-84-4

MF:C9H4ClF7

メガワット:280.569886207581

CID:4791935

3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride

-

- インチ: 1S/C9H4ClF7/c10-3-4-1-2-5(8(12,13)14)6(7(4)11)9(15,16)17/h1-2H,3H2

- InChIKey: KJMGFICPZJUNEX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(C(F)(F)F)=C(C(F)(F)F)C=1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0

3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010601-1g |

3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride |

1807108-84-4 | 97% | 1g |

1,564.50 USD | 2021-05-31 |

3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1807108-84-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量